4-chloro-2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
Description
4-Chloro-2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at position 3. At position 2, a piperazine ring is linked via a carbonyl group to a 2-(ethanesulfonyl)benzoyl moiety.
The benzothiazole scaffold is well-documented for its pharmacological relevance, including anticancer, antimicrobial, and central nervous system (CNS) activities . The ethanesulfonyl group may enhance binding affinity through sulfonamide-protein interactions, while the piperazine ring contributes conformational flexibility and hydrogen-bonding capacity.
Properties
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-ethylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c1-2-29(26,27)17-9-4-3-6-14(17)19(25)23-10-12-24(13-11-23)20-22-18-15(21)7-5-8-16(18)28-20/h3-9H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXYAPOQZPMLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves a multi-step process. One common method includes the reaction of 2-chloroethanesulfonyl chloride with a benzoyl piperazine derivative, followed by cyclization to form the benzothiazole ring . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
4-chloro-2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets. It is known to act as a dopamine and serotonin antagonist, which makes it useful in the treatment of certain psychiatric disorders . The compound binds to the receptors of these neurotransmitters, inhibiting their activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Research Implications
- Substituent Positioning : Ortho-substituted sulfonyl groups (target compound) may induce distinct conformational constraints compared to meta-substituted analogues (), influencing target engagement.
- Core Heterocycle : Benzothiazoles generally exhibit higher metabolic stability and bioavailability than isoindolines, making them preferable for CNS-targeted therapies .
- Sulfonyl vs.
Biological Activity
4-chloro-2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound belonging to the benzothiazole class. It features a unique structural configuration that includes a chloro group, a piperazine moiety, and an ethanesulfonyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications.
Structural Characteristics
The molecular structure of 4-chloro-2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 4-chloro-2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole |
| Molecular Formula | C21H22ClN3O3S2 |
| Molecular Weight | 441.00 g/mol |
| CAS Number | 886925-29-7 |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including neurotransmitter receptors and enzymes involved in cellular signaling pathways. Specifically, it has been shown to:
- Modulate Neurotransmitter Activity : By binding to dopamine and serotonin receptors, it may exert antipsychotic effects.
- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic enzymes, contributing to its antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including 4-chloro-2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole. The following findings summarize its effectiveness against various cancer cell lines:
| Cell Line | Activity Assessed | Results |
|---|---|---|
| A431 (Human epidermoid carcinoma) | Proliferation inhibition | Significant reduction in cell viability at concentrations of 1, 2, and 4 μM |
| A549 (Human lung adenocarcinoma) | Apoptosis induction | Induced apoptosis and cell cycle arrest similar to lead compounds |
| MCF-7 (Human breast adenocarcinoma) | Cytotoxicity assessment | Demonstrated selective toxicity towards cancerous cells over healthy cells |
In a study evaluating the anticancer activity through MTT assays, compounds similar to 4-chloro derivatives exhibited promising results against multiple cancer types by significantly inhibiting cell growth and inducing apoptosis .
Antimicrobial Activity
The compound's structural features contribute to its antimicrobial properties. It has shown effectiveness against a range of bacteria by disrupting cell membrane integrity. The following table summarizes its antimicrobial efficacy:
| Microorganism | Activity | Mechanism |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | Disruption of cell wall synthesis |
| Escherichia coli | Bactericidal effects | Inhibition of protein synthesis |
Study on Antitumor Activity
In a comprehensive study published in Medicinal Chemistry, researchers synthesized several benzothiazole derivatives and evaluated their anticancer properties. The study found that compounds structurally similar to 4-chloro derivatives exhibited significant cytotoxicity against A431 and A549 cell lines through mechanisms involving the inhibition of the AKT and ERK signaling pathways .
Research on Anti-inflammatory Properties
A separate investigation into the anti-inflammatory effects of benzothiazole compounds indicated that 4-chloro derivatives could reduce levels of inflammatory cytokines such as IL-6 and TNF-α in cultured macrophages. This suggests potential applications in treating inflammatory conditions alongside cancer therapy.
Q & A
Q. Advanced: How can reaction yields be optimized for the ethanesulfonylbenzoyl-piperazine coupling step?
Answer:
- Catalysis: Use Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos to enhance coupling efficiency in aryl amination .
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, reducing side reactions.
- Temperature Control: Microwave-assisted synthesis at 100–120°C reduces reaction time from hours to minutes while maintaining >80% yield .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the benzothiazole core (δ 7.2–8.5 ppm for aromatic protons) and piperazine integration (δ 2.5–3.5 ppm for N–CH₂ groups) .
- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 490.08) and fragmentation patterns .
- Elemental Analysis: C, H, N percentages must align with theoretical values (e.g., C: 53.8%, H: 4.1%, N: 11.4%) .
Q. Advanced: How can crystallography resolve conformational ambiguities in the piperazine-benzothiazole linkage?
Answer:
- Single-Crystal X-ray Diffraction: Determines dihedral angles between the benzothiazole and piperazine rings, revealing steric effects from the ethanesulfonyl group. For example, a study on a fluorobenzoyl-piperazine analog showed a 45° torsion angle between aromatic planes .
- DFT Calculations: Compare experimental bond lengths/angles with computational models (e.g., B3LYP/6-31G*) to assess electronic delocalization .
Basic: How is the biological activity of this compound evaluated in vitro?
Answer:
- Target Assays: Screen against kinase or GPCR targets (e.g., EGFR, 5-HT receptors) using fluorescence polarization or radioligand binding assays. IC₅₀ values are calculated from dose-response curves .
- Cytotoxicity: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. A related benzothiazole derivative showed IC₅₀ = 12 µM in breast cancer cells .
Q. Advanced: What strategies mitigate off-target effects in cellular models?
Answer:
- Proteome Profiling: Use affinity chromatography with immobilized compound to identify unintended protein binders .
- SAR Studies: Modify the ethanesulfonyl group to a methylsulfonyl or trifluoromethanesulfonyl moiety to enhance selectivity. For example, a methylsulfonyl analog showed 10-fold higher specificity for PI3Kα .
Basic: How do structural modifications influence the compound’s activity?
Answer:
- Piperazine Substituents: Replacing the ethanesulfonyl group with a methoxybenzoyl group reduces logP (from 3.2 to 2.5), improving aqueous solubility but decreasing membrane permeability .
- Benzothiazole Modifications: Introducing electron-withdrawing groups (e.g., NO₂) at position 6 increases electrophilicity, enhancing covalent binding to cysteine residues in target proteins .
Q. Advanced: Can computational modeling predict bioactivity trends for novel analogs?
Answer:
- Docking Simulations: AutoDock Vina or Schrödinger Suite predicts binding poses in target pockets. A study on a benzothiazole-piperazine hybrid showed a ΔG = -9.2 kcal/mol for EGFR binding .
- QSAR Models: Use Hammett constants (σ) or molecular descriptors (e.g., polar surface area) to correlate substituent effects with IC₅₀ values. A model with R² = 0.88 was reported for PI3K inhibitors .
Basic: How are contradictions in biological data addressed (e.g., varying IC₅₀ values across studies)?
Answer:
Q. Advanced: What mechanistic studies resolve conflicting hypotheses about the compound’s mode of action?
Answer:
- Kinetic Studies: Pre-incubate the compound with target enzymes (e.g., kinases) to distinguish competitive vs. non-competitive inhibition via Lineweaver-Burk plots .
- Knockout Models: CRISPR-Cas9 gene editing in cell lines (e.g., EGFR-KO) confirms on-target effects. A related study showed 90% activity loss in EGFR-KO cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
